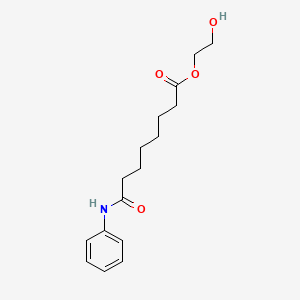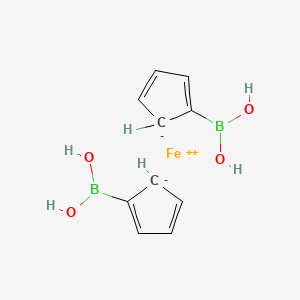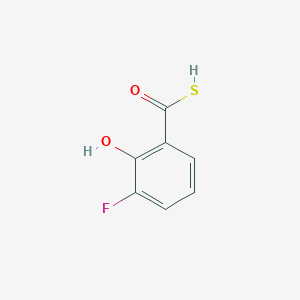![molecular formula C34H18F16IrN4P B12516852 [Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate is a cyclometalated iridium(III) complex. This compound is known for its applications in visible-light mediated photocatalytic organic transformations. It has been used to achieve late-stage incorporation of alkyl groups to a variety of biologically active heterocycles .
Preparation Methods
The synthesis of iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate involves several steps:
Cyclometalation: The initial step involves the cyclometalation of iridium with 3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzene.
Complex Formation: The cyclometalated iridium complex is then reacted with bipyridyl ligands.
Hexafluorophosphate Addition: Finally, hexafluorophosphate is added to form the desired compound.
Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate undergoes various types of chemical reactions:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling the formation of complex molecules through visible-light mediated reactions.
Biology: The compound is used in the study of biological systems, particularly in the modification of biologically active molecules.
Industry: The compound is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate involves the absorption of visible light, which excites the iridium complex to a higher energy state. This excited state can then participate in various chemical reactions, such as the transfer of electrons or the activation of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate is unique due to its specific ligand structure and its ability to mediate visible-light photocatalytic reactions. Similar compounds include:
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate: This compound has a similar structure but different ligands.
Iridium(3+) bis(3,5-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]benzen-1-ide) bipyridyl hexafluorophosphate: Another similar compound with slight variations in the ligand structure.
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C34H18F16IrN4P |
|---|---|
Molecular Weight |
1009.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
ZCNUFCYLERNPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)


![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
